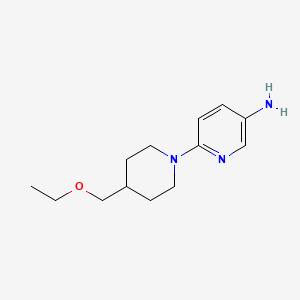
6-(4-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine
Descripción general
Descripción
6-(4-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine (EMPA) is an organic compound with a variety of uses in the scientific research field. It is a derivative of pyridine, and its structure consists of a six-membered ring with a nitrogen atom at the center and two carbon atoms at the sides. EMPA is a versatile compound with various applications in the laboratory, including synthesis, biochemical and physiological research, and drug development.
Aplicaciones Científicas De Investigación
Pharmacological Synthesis
Piperidine derivatives, including the compound , are crucial in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and play a significant role in drug design due to their structural versatility and biological activity . The synthesis of these compounds involves various intra- and intermolecular reactions, leading to a wide range of derivatives with potential pharmacological applications.
Anti-tubercular Agents
Substituted piperidine compounds have been designed and synthesized for their anti-tubercular activity. In particular, derivatives of the compound have shown significant activity against Mycobacterium tuberculosis H37Ra, indicating its potential as a first-line drug in tuberculosis therapy . This highlights the compound’s role in addressing global health challenges.
Cytotoxicity Studies
The cytotoxic effects of piperidine derivatives on human cells are a critical aspect of drug development. Studies have shown that certain derivatives, including those related to the compound , exhibit non-toxic behavior to human embryonic kidney (HEK-293) cells, making them viable candidates for further drug development .
Molecular Docking Studies
Molecular docking studies are essential for understanding the interactions between drugs and their targets. Piperidine derivatives have been evaluated through docking studies to determine their suitability for further development as therapeutic agents. The compound’s derivatives have shown promising interactions, suggesting potential efficacy in drug design .
Chemical Synthesis and Functionalization
The compound serves as a substrate for various chemical reactions, including cyclization and amination, which are fundamental in creating biologically active molecules. The development of cost-effective and efficient methods for synthesizing such piperidine derivatives is an ongoing area of research .
Structure-Activity Relationship (SAR) Studies
SAR studies of piperidine derivatives help in identifying the impact of different substituents on biological activity. The presence of specific functional groups can significantly increase the cytotoxicity of these compounds, which is crucial for tailoring them for specific pharmacological targets .
Propiedades
IUPAC Name |
6-[4-(ethoxymethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-17-10-11-5-7-16(8-6-11)13-4-3-12(14)9-15-13/h3-4,9,11H,2,5-8,10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXHEVTZEPZOHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



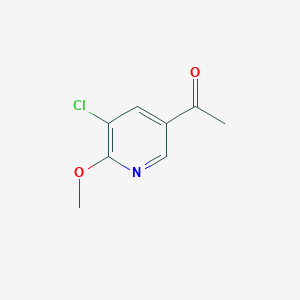
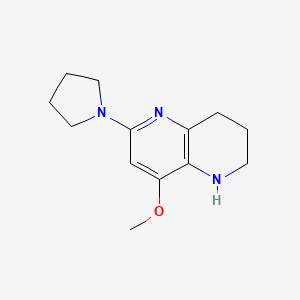
![[1-(Azetidin-3-yl)piperidin-4-yl]methanol](/img/structure/B1490752.png)
![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B1490754.png)

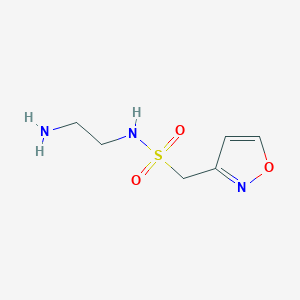
![(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B1490759.png)
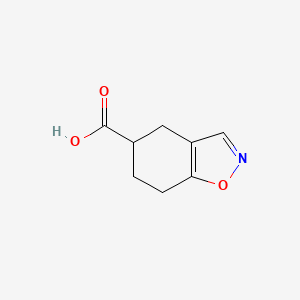
![[3-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine](/img/structure/B1490764.png)
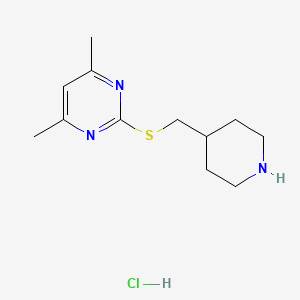
![4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1490767.png)


